

VER-00158411 vs. Selective CHK2 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	VER-00158411	
Cat. No.:	B611615	Get Quote

In the landscape of cell cycle checkpoint inhibitors, Checkpoint Kinase 2 (CHK2) has emerged as a critical target for therapeutic intervention, particularly in oncology. CHK2 is a serine/threonine kinase that plays a pivotal role in the DNA damage response (DDR) pathway, orchestrating cell cycle arrest, DNA repair, or apoptosis.[1][2][3] This guide provides a detailed comparison of **VER-00158411**, a potent dual inhibitor of CHK1 and CHK2, with prominent selective CHK2 inhibitors, offering insights for researchers, scientists, and drug development professionals.

Biochemical Potency and Selectivity

A primary consideration in inhibitor selection is its potency and selectivity. **VER-00158411** exhibits potent inhibition of both CHK1 and CHK2 with nearly identical low nanomolar IC50 values.[4][5][6][7][8] In contrast, inhibitors like BML-277 and CCT241533 have been developed for their high selectivity for CHK2 over CHK1.

Table 1: Comparison of Biochemical Potency and Selectivity



Compound	Target(s)	CHK2 IC50	CHK1 IC50	Selectivity (CHK1/CHK2)
VER-00158411	CHK1, CHK2	4.5 nM[4][5][6][7] [8]	4.4 nM[4][5][6][7] [8]	~1
BML-277	CHK2	15 nM[9][10]	>15,000 nM[2][9]	>1000-fold[2][9]
CCT241533	CHK2	3 nM[1][5]	245 nM[1]	~80-fold[1]

Note: IC50 values are from various sources and may not be directly comparable due to different assay conditions.

Cellular Activity

The efficacy of these inhibitors at the cellular level is a crucial indicator of their therapeutic potential. Cellular assays typically measure the inhibition of CHK2 autophosphorylation or the degradation of its downstream targets, such as HDMX, in response to DNA damage.

Table 2: Comparison of Cellular Activity

Compound	Cellular Assay	Effective Concentration	Cell Lines Tested
VER-00158411	Not explicitly detailed in the provided search results.	Not explicitly detailed in the provided search results.	Not explicitly detailed in the provided search results.
BML-277	Inhibition of CHK2 phosphorylation at Thr68.[9]	EC50 of 3-7.6 µM for radioprotection.[10]	Human CD4+ and CD8+ T-cells.[9][10]
CCT241533	Inhibition of CHK2 autophosphorylation at S516 and HDMX degradation.[1][5]	Gl50 of 1.7 - 5.1 μM. [1]	HT-29, HeLa, MCF-7. [1]

CHK2 Signaling Pathway

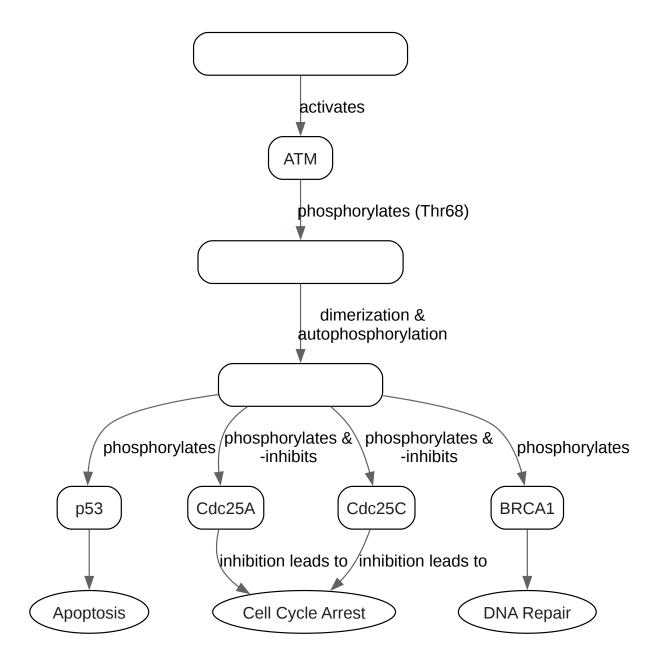






Upon DNA double-strand breaks (DSBs), the ATM (Ataxia-Telangiectasia Mutated) kinase is activated and subsequently phosphorylates CHK2 at Threonine 68.[10] This phosphorylation event triggers CHK2 dimerization and autophosphorylation, leading to its full activation.[10] Activated CHK2 then phosphorylates a range of downstream substrates to initiate cell cycle arrest, DNA repair, or apoptosis.[1]

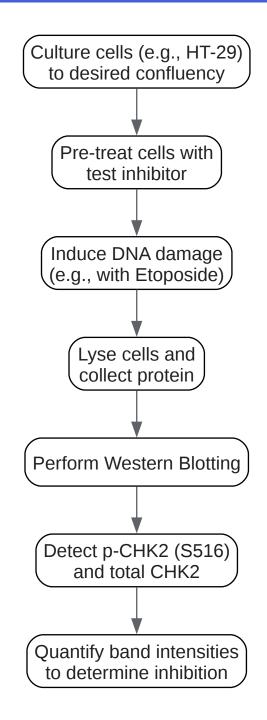












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- To cite this document: BenchChem. [VER-00158411 vs. Selective CHK2 Inhibitors: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611615#ver-00158411-vs-chk2-selective-inhibitors]

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